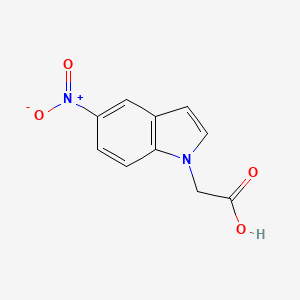
(5-Nitro-1H-indol-1-yl)acetic acid
Overview
Description
“(5-Nitro-1H-indol-1-yl)acetic acid” is a chemical compound with the linear formula C10H8N2O4 . It has a molecular weight of 220.18 . It is a solid substance that is stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N2O4/c13-10(14)6-11-4-3-7-5-8(12(15)16)1-2-9(7)11/h1-5H,6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance that is stored in dry conditions at room temperature . It has a molecular weight of 220.18 and a linear formula of C10H8N2O4 .Scientific Research Applications
Oxidation and Nitration Studies
- A study explored the oxidation and nitration of 1,3-disubstituted indole derivatives, including those related to (5-Nitro-1H-indol-1-yl)acetic acid. This research found that under certain conditions, these compounds can undergo novel functional transformations, contributing to the understanding of their chemical behavior and potential applications in synthetic chemistry (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Kinetic Studies of Nitrosation
- Kinetic studies of the nitrosation reaction of indole derivatives, including this compound, have been conducted. These studies provide insights into the reaction mechanisms and rates, highlighting the unique behavior of these compounds in chemical reactions, which can be significant in designing specific chemical syntheses or understanding their behavior in biological systems (Bravo, Hervés, Leis, & Peña, 1992).
Photolysis and Chemical Transformations
- Research on the photolysis of indole derivatives, including those structurally related to this compound, demonstrated interesting chemical transformations, such as the elimination of CO2 and absorption of O2. These findings are relevant in understanding the photochemical properties of these compounds, which can be applied in fields like photochemistry and materials science (Lin & Abe, 2021).
Antimicrobial and Antiinflammatory Activities
- Some studies have explored the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitroindole derivatives, which can include compounds like this compound. These investigations contribute to the understanding of the biological activities of these compounds and their potential as therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Corrosion Inhibition Studies
- Research has been conducted on the application of 5-Nitro isatin derivatives, related to this compound, in corrosion inhibition. These studies are significant for industrial applications, particularly in protecting materials from corrosion, and contribute to the development of more effective corrosion inhibitors (Ahmed, Kubba, & Al-Majidi, 2018).
Safety and Hazards
Future Directions
Indole derivatives, such as “(5-Nitro-1H-indol-1-yl)acetic acid”, have been extensively explored as potential anti-tubercular agents or drugs . They are also being studied for their potential in treating various other disorders . The continued development of indole derivatives and the exploration of their diverse pharmacological activities is a promising area of research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The polar nature of the indole ring, a component of this compound, suggests that it could have good solubility, which could potentially improve its bioavailability .
Result of Action
For instance, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Action Environment
It is known that indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is widespread among environmental bacteria that inhabit soils, waters, but also plant and animal hosts . This suggests that environmental factors could potentially influence the action of indole derivatives.
properties
IUPAC Name |
2-(5-nitroindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-11-4-3-7-5-8(12(15)16)1-2-9(7)11/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZRGNPRLQDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611329 | |
| Record name | (5-Nitro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226901-50-4 | |
| Record name | (5-Nitro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

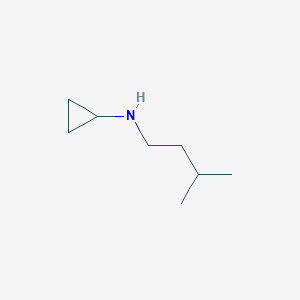
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B3023357.png)
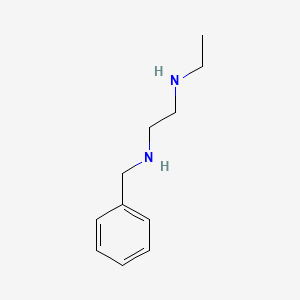
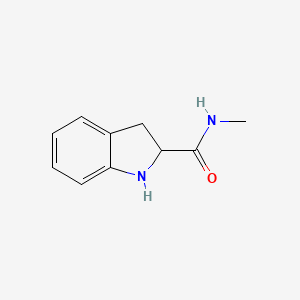



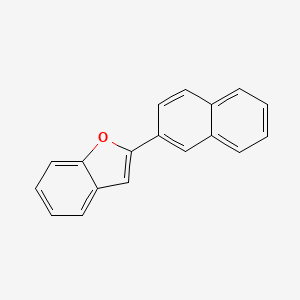

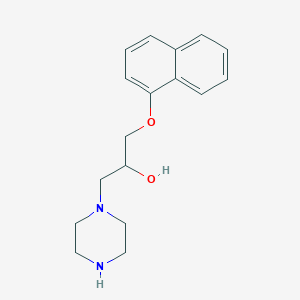
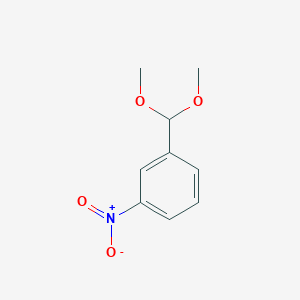
![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)
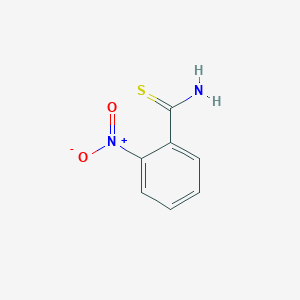
![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)